molecular formula C26H21N3O3S B2472642 N-benzyl-2-(3-benzyl-2,4-dioxo-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide CAS No. 902449-98-3

N-benzyl-2-(3-benzyl-2,4-dioxo-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide

Cat. No.: B2472642
CAS No.: 902449-98-3
M. Wt: 455.53
InChI Key: IHEZFVKMFFYHNU-UHFFFAOYSA-N
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Description

N-benzyl-2-(3-benzyl-2,4-dioxo-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide is a synthetic organic compound known for its structural complexity and potential applications in various fields, including chemistry, biology, and medicine. The molecule features multiple functional groups, such as benzyl, dioxo, and dihydrobenzothienopyrimidinyl moieties, which contribute to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Method 1: One approach involves the condensation of a benzylamine derivative with an appropriate diketone to form an intermediate, which then undergoes cyclization and subsequent modifications to yield the final product.

  • Method 2: Alternatively, a multi-step synthesis starting from benzothiophene derivatives can be employed, involving functional group transformations and selective protection/deprotection steps to achieve the desired compound.

Industrial Production Methods

Industrial production of N-benzyl-2-(3-benzyl-2,4-dioxo-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide typically relies on scalable synthetic routes that ensure high yield and purity. Key considerations include optimizing reaction conditions to minimize by-products and implementing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl and dioxo moieties, leading to the formation of oxides and quinones.

  • Reduction: Reduction reactions can target the dioxo groups, potentially converting them into dihydroxy derivatives.

  • Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzyl and benzothienopyrimidine rings, introducing various functional groups.

Common Reagents and Conditions

  • Oxidation: Common reagents include potassium permanganate or chromium trioxide under acidic conditions.

  • Reduction: Sodium borohydride or lithium aluminum hydride are frequently used.

  • Substitution: Halogenating agents like N-bromosuccinimide, followed by substitution with nucleophiles such as amines or thiols.

Major Products Formed

  • Oxidation Products: Benzyl oxides, quinones.

  • Reduction Products: Dihydroxy derivatives.

  • Substitution Products: Halogenated compounds, various benzothienopyrimidine derivatives with substituted benzyl groups.

Scientific Research Applications

Chemistry

  • Catalysis: Used as a ligand in catalytic cycles for organic transformations.

  • Material Science: Incorporated into polymer matrices for enhanced thermal and mechanical properties.

Biology

  • Enzyme Inhibition: Acts as an inhibitor for specific enzymes, useful in studying enzyme kinetics and mechanisms.

  • Bioactive Molecules: Serves as a precursor for synthesizing bioactive compounds with potential therapeutic applications.

Medicine

  • Pharmaceuticals: Investigated for its potential role in drug development, particularly in designing compounds targeting specific biological pathways.

Industry

  • Chemical Industry: Utilized as an intermediate in the synthesis of dyes, pigments, and specialty chemicals.

Mechanism of Action

The mechanism by which N-benzyl-2-(3-benzyl-2,4-dioxo-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide exerts its effects typically involves interactions with molecular targets such as enzymes or receptors. These interactions often lead to the inhibition or modulation of specific biochemical pathways, influencing cellular functions and processes.

Comparison with Similar Compounds

Similar Compounds

  • N-benzyl-2-(3-benzyl-2,4-dioxo-3,4-dihydrobenzothieno[3,2-d]pyrimidin-1-yl)acetamide

  • N-benzyl-2-(3-benzyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide

Uniqueness

N-benzyl-2-(3-benzyl-2,4-dioxo-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide stands out due to its intricate molecular structure, which allows for diverse chemical modifications and functionalization. This versatility makes it particularly valuable in scientific research and industrial applications, offering unique properties not typically found in simpler analogs.

Properties

CAS No.

902449-98-3

Molecular Formula

C26H21N3O3S

Molecular Weight

455.53

IUPAC Name

N-benzyl-2-(3-benzyl-2,4-dioxo-[1]benzothiolo[3,2-d]pyrimidin-1-yl)acetamide

InChI

InChI=1S/C26H21N3O3S/c30-22(27-15-18-9-3-1-4-10-18)17-28-23-20-13-7-8-14-21(20)33-24(23)25(31)29(26(28)32)16-19-11-5-2-6-12-19/h1-14H,15-17H2,(H,27,30)

InChI Key

IHEZFVKMFFYHNU-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CNC(=O)CN2C3=C(C(=O)N(C2=O)CC4=CC=CC=C4)SC5=CC=CC=C53

solubility

not available

Origin of Product

United States

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